N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
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Overview
Description
N~1~-[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring, a pyrrolidinyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the pyrrolidinyl group and the benzenesulfonamide moiety. Common reagents used in these reactions include hydrazine, acetic acid, and various sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost considerations, and the availability of raw materials. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or other heterocycles.
Scientific Research Applications
N~1~-[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, such as infections and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N1-[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its action can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N~1~-[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE
- N~1~-[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE
Uniqueness
The uniqueness of N1-[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE lies in its specific combination of functional groups and its potential for diverse biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.
Properties
Molecular Formula |
C18H24N4O3S |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H24N4O3S/c1-14(13-21-11-9-15(2)20-21)12-19-26(24,25)17-7-5-16(6-8-17)22-10-3-4-18(22)23/h5-9,11,14,19H,3-4,10,12-13H2,1-2H3 |
InChI Key |
LRDWCIOFHBNKSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CC(C)CNS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Origin of Product |
United States |
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